
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro substituent at the third position, a methyl group at the first position, and an aldehyde group at the fourth position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-1-methylindazole with formylating agents under controlled conditions to introduce the aldehyde group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes halogenation, cyclization, and formylation steps, optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under basic conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl bromides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: N-alkylated derivatives.
Oxidation: 3-Chloro-1-methyl-1H-indazole-4-carboxylic acid.
Reduction: 3-Chloro-1-methyl-1H-indazole-4-methanol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-methyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The chloro and methyl groups contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1H-indazole-4-carbaldehyde: Lacks the methyl group at the first position.
1-Methyl-1H-indazole-4-carbaldehyde: Lacks the chloro substituent at the third position.
3-Chloro-1H-indazole: Lacks both the methyl group and the aldehyde group.
Uniqueness
3-Chloro-1-methyl-1H-indazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methyl groups, along with the aldehyde functionality, makes it a versatile intermediate for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
3-chloro-1-methylindazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-4-2-3-6(5-13)8(7)9(10)11-12/h2-5H,1H3 |
InChI-Schlüssel |
YMSKFBIDHSLNBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC(=C2C(=N1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





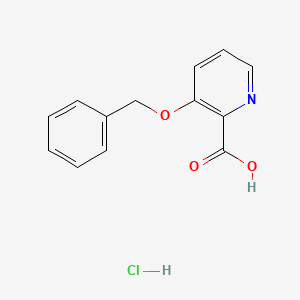


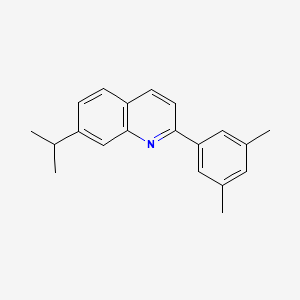

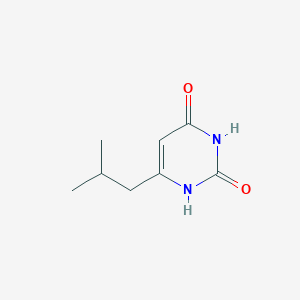
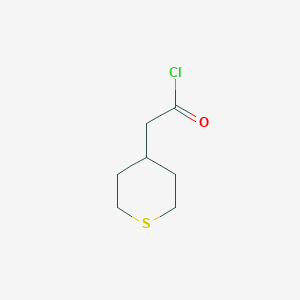
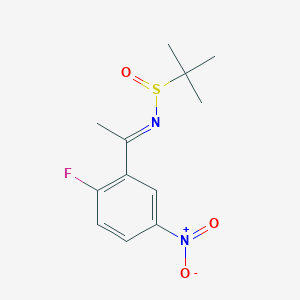


![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
